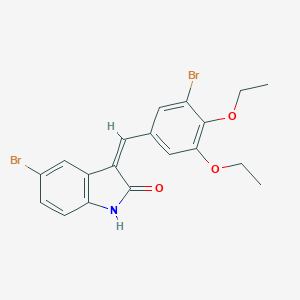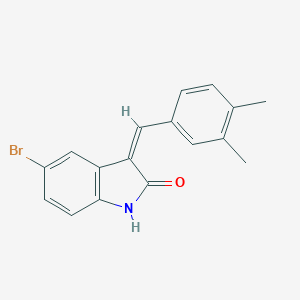![molecular formula C27H24ClNO4 B307878 8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline](/img/structure/B307878.png)
8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline is a synthetic compound that belongs to the quinoline family. It has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. In addition, it has been investigated as a potential antibacterial agent.
Mechanism of Action
The mechanism of action of 8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline varies depending on its application. In anticancer studies, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade. In Alzheimer's disease studies, it inhibits acetylcholinesterase activity, leading to an increase in acetylcholine levels in the brain. In antibacterial studies, it disrupts bacterial cell wall synthesis and inhibits bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In anticancer studies, it has been shown to inhibit cancer cell growth and induce apoptosis. In Alzheimer's disease studies, it has been shown to improve cognitive function and memory. In antibacterial studies, it has been shown to inhibit bacterial growth.
Advantages and Limitations for Lab Experiments
The advantages of using 8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline in lab experiments include its synthetic availability, moderate yield, and potential applications in various fields. However, its limitations include its moderate yield, low solubility, and potential toxicity.
Future Directions
There are several future directions for research on 8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline. In medicinal chemistry, further studies are needed to investigate its potential as an anticancer agent and treatment for Alzheimer's disease. In antibacterial studies, further research is needed to determine its effectiveness against different bacterial strains and its potential for developing resistance. In addition, further studies are needed to investigate its potential side effects and toxicity.
Synthesis Methods
The synthesis of 8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline involves the reaction between 2-chlorobenzyl chloride and 2-(3,4,5-trimethoxyphenyl)acetonitrile in the presence of anhydrous potassium carbonate, followed by cyclization with 8-hydroxyquinoline. The yield of the synthesis is moderate, and the purity of the product can be improved by recrystallization.
properties
Molecular Formula |
C27H24ClNO4 |
|---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
8-[(2-chlorophenyl)methoxy]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C27H24ClNO4/c1-30-24-15-18(16-25(31-2)27(24)32-3)11-13-21-14-12-19-8-6-10-23(26(19)29-21)33-17-20-7-4-5-9-22(20)28/h4-16H,17H2,1-3H3/b13-11+ |
InChI Key |
KFIVKIZSTOQABH-ACCUITESSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(5-Bromo-2-methoxyphenyl)-3-(ethylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307796.png)
![3-[(2-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307801.png)
![6-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307803.png)
![2-Methoxy-4-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenyl propanoate](/img/structure/B307804.png)
![2-Methoxy-4-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-nitrophenyl propanoate](/img/structure/B307805.png)

![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307811.png)
![8-[(2-Chlorobenzyl)oxy]-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinoline](/img/structure/B307812.png)

![3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307815.png)


![6-(2-Bromo-5-methoxyphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307819.png)
![6-(2-Furyl)-3-(heptylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307821.png)